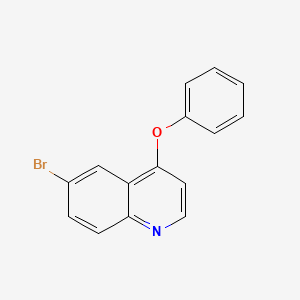

6-Bromo-4-phenoxyquinoline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H10BrNO |

|---|---|

Peso molecular |

300.15 g/mol |

Nombre IUPAC |

6-bromo-4-phenoxyquinoline |

InChI |

InChI=1S/C15H10BrNO/c16-11-6-7-14-13(10-11)15(8-9-17-14)18-12-4-2-1-3-5-12/h1-10H |

Clave InChI |

XFBSANUOQZZDMY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)OC2=C3C=C(C=CC3=NC=C2)Br |

Origen del producto |

United States |

The Enduring Significance of the Quinoline Scaffold

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and drug discovery. orientjchem.orgresearchgate.net This nitrogen-containing heterocyclic system is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. doi.orgresearchgate.net The versatility of the quinoline ring allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with a broad spectrum of pharmacological activities. orientjchem.orgdoi.org

Historically, quinoline derivatives have been at the forefront of treating infectious diseases, with quinine (B1679958) and chloroquine (B1663885) being prime examples of their success as antimalarial agents. doi.org Beyond their antimicrobial properties, quinoline-based compounds have demonstrated remarkable potential as anticancer, anti-inflammatory, antiviral, and antiparasitic agents. doi.orgnih.gov The ability to introduce various functional groups onto the quinoline ring system profoundly influences the biological activity of the resulting compounds. orientjchem.org This adaptability has made the quinoline scaffold a subject of intense and persistent research, with scientists continuously exploring its potential to address a multitude of health challenges. researchgate.netnih.gov

The Research Landscape of Substituted Phenoxyquinolines

Within the broader class of quinoline (B57606) derivatives, substituted phenoxyquinolines have garnered considerable attention from the research community. The introduction of a phenoxy group at the 4-position of the quinoline ring has been a key strategy in the design of novel therapeutic agents. This structural motif has been explored for its potential in various therapeutic areas, particularly in oncology.

Research has shown that 4-phenoxyquinoline derivatives can act as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. mdpi.com For instance, certain 6,7-disubstituted-4-phenoxyquinoline derivatives have been synthesized and evaluated as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in several human cancers. mdpi.comnih.gov The substitution pattern on both the quinoline and the phenoxy rings plays a critical role in determining the potency and selectivity of these inhibitors. mdpi.comnih.gov

Furthermore, the synthesis and biological evaluation of various phenoxyquinoline derivatives have been a focal point of many studies. These investigations often involve the preparation of a series of analogs with different substituents to establish structure-activity relationships (SARs). mdpi.comresearchgate.net For example, research on 7-chloro-4-phenoxyquinoline (B12005862) derivatives has demonstrated their potential as antiproliferative agents against various human cancer cell lines. researchgate.net Similarly, studies on imidazole-appended phenoxyquinolines have revealed their potential as inhibitors of α-amylase and α-glucosidase, suggesting a possible application in the management of diabetes. researchgate.nettandfonline.com

Specific Academic Focus on 6 Bromo 4 Phenoxyquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and specialized 2D NMR spectra, the connectivity and chemical environment of each atom in this compound can be meticulously mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each proton. core.ac.uk A representative analysis of the ¹H NMR spectrum shows a doublet at approximately 6.54 ppm, which can be attributed to the proton at the 3-position of the quinoline (B57606) ring. core.ac.uk Other signals in the aromatic region correspond to the remaining protons on the quinoline and phenoxy rings, with their specific chemical shifts and coupling constants providing a complete picture of the proton framework.

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.69 | d | 5.1 |

| H-3 | 6.43 | d | 5.1 |

| H-5 | 8.38 | dd | 8.4, 0.9 |

| H-7 | 7.79 | ddd | 8.4, 6.9, 1.4 |

| H-8 | 8.12 | d | 8.4 |

| H-13 | 7.88 | d | 2.3 |

| H-15 | 7.54 | dd | 8.6, 2.3 |

| H-16 | 7.12 | d | 8.6 |

Note: The data presented is a representative example and may vary slightly based on experimental conditions. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing the ¹H NMR data, ¹³C NMR spectroscopy identifies the chemical environment of each carbon atom. The spectrum of this compound displays a series of signals corresponding to the various carbon atoms in the quinoline and phenoxy rings. rsc.org For instance, the carbon atom at position 4 (qC-4), which is bonded to the phenoxy group, resonates at approximately 160.3 ppm. rsc.org The other carbon signals provide a complete carbon skeleton of the molecule.

Interactive Data Table: ¹³C NMR Spectral Data of this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| qC-4 | 160.3 |

| CH-2 | 150.9 |

| qC-11 | 150.6 |

| qC-10 | 149.8 |

| CH-13 | 136.6 |

| CH-15 | 132.3 |

| CH-7 | 130.4 |

| CH-8 | 129.2 |

| CH-6 | 126.5 |

| CH-16 | 124.2 |

| CH-5 | 121.7 |

| qC-9 | 120.9 |

| qC-14 | 119.3 |

| qC-12 | 117.3 |

| CH-3 | 103.8 |

Note: The data presented is a representative example and may vary slightly based on experimental conditions. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectroscopy for Palladium-Quinoline Interactions

Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy is a powerful 2D technique used to establish long-range correlations between protons and carbons, which is particularly useful for studying interactions between molecules. In the context of palladium-catalyzed reactions involving quinoline derivatives, ¹H-¹⁵N HMBC NMR spectroscopy can provide direct evidence of the interaction between the nitrogen atom of the quinoline ring and the palladium catalyst. acs.orgsoton.ac.ukacs.org This is achieved by observing correlations between protons on the quinoline ring and the ¹⁵N nucleus of the nitrogen atom, confirming the role of the quinoline as a ligand in the reaction. acs.orgsoton.ac.ukacs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. core.ac.uk Key absorptions include C-H stretching vibrations from the aromatic rings around 3401 cm⁻¹, aromatic C-C stretching bands at approximately 1561 cm⁻¹ and 1487 cm⁻¹, a C-N stretching vibration at 1351 cm⁻¹, the C-O ether stretch at 1213 cm⁻¹, and a C-Br stretching vibration at 667 cm⁻¹. core.ac.uk

High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS) for Molecular Formula Confirmation

High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS) is an essential technique for accurately determining the molecular weight and confirming the molecular formula of a compound. uni-rostock.deekb.egnih.govresearchgate.net For this compound, HREI-MS provides a precise mass measurement of the molecular ion, which can be compared to the calculated theoretical mass to verify the elemental composition. This technique is particularly useful for distinguishing between compounds with similar nominal masses.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, as well as bond lengths and angles. nih.gov The crystal structure of a derivative, 6-bromo-4-(2-bromophenoxy)quinoline, has been determined, providing insight into the solid-state conformation of this class of compounds. acs.org Such studies are crucial for understanding intermolecular interactions and packing in the solid state. acs.orgmdpi.comdntb.gov.ua

Computational and Theoretical Investigations of 6 Bromo 4 Phenoxyquinoline Analogs

Quantum Chemical Studies

Quantum chemical studies, grounded in the principles of quantum mechanics, offer a detailed view of the electronic distribution and energy levels within a molecule. These calculations are fundamental to predicting chemical reactivity and molecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ias.ac.inelectrochemsci.org It has been widely implemented to study the relationship between the electronic properties of quinoline (B57606) derivatives and their behavior. ias.ac.in For 6-bromo-4-phenoxyquinoline and its derivatives, DFT calculations, often using functionals like PBE0-D3BJ or B3LYP with various basis sets, are employed to optimize the molecular geometry and analyze structural characteristics. mdpi.com These calculations are crucial in systems with extensive electron conjugation and lone pairs, which are characteristic of the quinoline scaffold. aip.org The introduction of substituents to the quinoline ring, such as the bromo and phenoxy groups, leads to variations in charge distribution, which in turn affects the structural, electronic, and vibrational parameters of the molecule. aip.org DFT serves as the foundation for further analyses, including the examination of molecular orbitals and reactivity descriptors. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.com The HOMO is associated with the capacity to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). numberanalytics.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. acs.orgresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org

In studies of 4-phenoxyquinoline derivatives, FMO analysis has shown that the HOMO is typically localized on the quinoline ring, the phenoxy oxygen, and any halogen substituents like bromine. researchgate.net The LUMO, in contrast, is generally situated on the quinoline ring system. researchgate.net This distribution highlights the regions of the molecule most likely to be involved in electron transfer during chemical reactions.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for this compound Analogs Calculations performed at the PBE0-D3BJ/def2-TZVP/SMD water level of theory.

| Compound | Substituent on Phenoxy Ring | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 3a | 4-methyl | -6.83 | -1.74 | 5.09 |

| 3b | 4-methoxy | -6.61 | -1.71 | 4.90 |

| 3c | 3-fluoro | -7.02 | -1.82 | 5.20 |

| 3d | Thiophen-3-yloxy (analog) | -6.72 | -1.90 | 4.82 |

| 3e | Pyridin-4-yloxy (analog) | -7.05 | -2.12 | 4.93 |

| 3f | 3-chloro-4-fluoro | -7.06 | -1.96 | 5.10 |

| 3g | 4-(methylthio) | -6.64 | -1.88 | 4.76 |

| 3h | 3,5-dichloro | -7.11 | -1.98 | 5.13 |

Data sourced from a study on functionalized phenoxy quinolines. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other chemical species. uni-muenchen.denih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color-coded scheme to identify regions of varying electron density. uni-muenchen.de Red-colored areas indicate negative electrostatic potential, representing electron-rich regions that are susceptible to electrophilic attack. nih.gov Conversely, blue-colored areas denote positive electrostatic potential, which are electron-deficient regions prone to nucleophilic attack. nih.gov

For this compound and its analogs, MEP maps reveal that the most negative potential (red) is typically localized over the electronegative nitrogen atom of the quinoline ring and the oxygen atom of the phenoxy group. mdpi.comresearchgate.net These sites are the most likely to act as hydrogen-bond acceptors. nih.gov Positive potentials (blue) are generally found around the hydrogen atoms, identifying them as potential hydrogen-bond donor sites. nih.gov MEP analysis helps in understanding intermolecular interactions, such as those between a potential drug molecule and its biological target. mdpi.com

Key global reactivity parameters include:

Ionization Potential (IP) and Electron Affinity (EA) : Calculated as IP ≈ -EHOMO and EA ≈ -ELUMO.

Electronegativity (χ) : Measures the power of an atom or group to attract electrons.

Chemical Potential (μ) : Related to the "escaping tendency" of an electron from a stable system.

Global Hardness (η) : Represents the resistance of a molecule to change its electronic configuration. chemrxiv.org Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (σ) : The reciprocal of hardness (σ = 1/η), indicating a higher tendency to react.

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net

These parameters have been calculated for derivatives of this compound to predict their reactivity. mdpi.com

Table 2: Global Reactivity Parameters for this compound Analogs (in eV) Calculations performed at the PBE0-D3BJ/def2-TZVP/SMD water level of theory.

| Compound | IP | EA | χ | μ | η | σ | ω |

| 3a | 6.83 | 1.74 | 4.29 | -4.29 | 2.55 | 0.20 | 3.60 |

| 3b | 6.61 | 1.71 | 4.16 | -4.16 | 2.45 | 0.20 | 3.53 |

| 3c | 7.02 | 1.82 | 4.42 | -4.42 | 2.60 | 0.19 | 3.75 |

| 3d | 6.72 | 1.90 | 4.31 | -4.31 | 2.41 | 0.21 | 3.84 |

| 3e | 7.05 | 2.12 | 4.59 | -4.59 | 2.47 | 0.20 | 4.27 |

| 3f | 7.06 | 1.96 | 4.51 | -4.51 | 2.55 | 0.20 | 3.98 |

| 3g | 6.64 | 1.88 | 4.26 | -4.26 | 2.38 | 0.21 | 3.80 |

| 3h | 7.11 | 1.98 | 4.55 | -4.55 | 2.57 | 0.19 | 4.02 |

Data sourced from a study on functionalized phenoxy quinolines. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological macromolecules. These methods are essential in computer-aided drug design for predicting how a potential drug molecule binds to its target. asianjpr.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. jscimedcentral.com The primary goal is to predict the three-dimensional structure of this complex and estimate the binding affinity, often expressed as a "docking score" or binding energy. asianjpr.com This method is a cornerstone of structure-based drug design, enabling the screening of large compound libraries and providing insights into the structural basis of ligand-target interactions. asianjpr.comjscimedcentral.com

Analogs of this compound have been subjected to molecular docking studies against various biological targets. In one study, derivatives were docked into the active site of the E. coli curli fiber biogenesis biofilm receptor protein (PDB ID: 2Y2T). mdpi.com The results indicated that the compounds' biological activity was related to their binding interactions, which included hydrogen bonding and hydrophobic interactions with key amino acid residues like Lys78, Val77, and Val80. mdpi.com The compound with the lowest binding energy is considered to have the best binding affinity. mdpi.com

Other studies have explored the docking of similar 4-phenoxyquinoline derivatives against different targets. For instance, 2-phenylamino-4-phenoxyquinoline analogs have been docked against the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket, showing interactions with residues such as Lys101, Tyr188, and Trp229. mdpi.com Similarly, phenylamino-phenoxy-quinoline derivatives were computationally screened against the main protease (Mpro) of SARS-CoV-2, revealing potential binding interactions with catalytic residues like HIS41 and GLU166. mdpi.comnih.gov

Table 3: Molecular Docking Scores of this compound Analogs against E. coli Receptor (PDB ID: 2Y2T)

| Compound | Substituent on Phenoxy Ring | Docking Score (kcal/mol) |

| 3a | 4-methyl | -6.9 |

| 3b | 4-methoxy | -6.5 |

| 3c | 3-fluoro | -6.9 |

| 3d | Thiophen-3-yloxy (analog) | -6.7 |

| 3e | Pyridin-4-yloxy (analog) | -7.2 |

| 3f | 3-chloro-4-fluoro | -7.0 |

| 3g | 4-(methylthio) | -7.1 |

| 3h | 3,5-dichloro | -7.0 |

Data sourced from a study on functionalized phenoxy quinolines. mdpi.com

Analysis of Binding Modes and Key Interacting Residues

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time. nih.gov These simulations are used to assess the stability of the predicted binding mode and analyze the conformational changes that may occur. nih.govresearchgate.net

MD simulation studies performed on phenoxyquinoline and quinazoline (B50416) analogs have consistently indicated stable binding throughout the simulation periods. acs.orgnih.govnih.gov Key metrics used to evaluate stability include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

RMSD: This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound. frontiersin.org For example, simulations of certain inhibitor-protein complexes have shown stable RMSD values after an initial brief fluctuation, confirming the stability of the system. frontiersin.orgresearchgate.net

These dynamic analyses confirm that the interactions predicted by docking are maintained over time, lending greater confidence to the proposed binding modes. nih.gov

Table 3: Summary of MD Simulation Findings

| Compound Class | Target Protein | Key Finding from MD Simulation | Metric Used |

| Phenylhydrazono phenoxyquinolines | α-Amylase | Indicated stable binding throughout the simulation | Overall |

| 6-Bromo quinazoline derivatives | EGFR | Binding does not significantly alter protein flexibility | RMSF |

| Various inhibitor complexes | Various | Complex systems remained stable during simulations | RMSD |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing predictive models, QSAR can guide the design of new, more potent analogs.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic fields. The output is often visualized as 3D contour maps, which highlight regions where modifications to the molecule's structure would likely lead to an increase or decrease in activity.

A key study performed CoMFA on a series of 6,7-disubstituted-4-phenoxyquinoline derivatives to understand their activity as c-Met kinase inhibitors. Such analyses help identify the structural requirements for potent inhibition. For example, CoMFA contour maps might show that a bulky, sterically favored group (often shown as a green contour) is preferred in one region, while an electronegative group (often a red contour) is disfavored in another. researchgate.net The statistical robustness of a CoMFA model is critical, with parameters like a high cross-validated correlation coefficient (q²) and non-cross-validated correlation coefficient (R²) indicating a reliable model. imist.ma

Comparative Molecular Similarity Index Analysis (CoMSIA)

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. imist.ma This provides a more detailed picture of the physicochemical properties that are important for biological activity.

Like CoMFA, CoMSIA was applied to the same series of 6,7-disubstituted-4-phenoxyquinoline derivatives to further refine the understanding of their structure-activity relationships as c-Met kinase inhibitors. CoMSIA contour maps provide specific guidance for drug design; for instance, a yellow contour might indicate a region where hydrophobic character is favorable, while a cyan contour could suggest a preferred location for a hydrogen bond donor. researchgate.net The combination of CoMFA and CoMSIA provides a comprehensive roadmap for optimizing the lead structure.

Table 4: Example Statistical Parameters for 3D-QSAR Models

| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (External Validation) | Description |

| CoMFA | 0.748 | 0.977 | 0.843 | Indicates a model with good internal consistency and high predictive power for an external test set. imist.ma |

| CoMSIA | 0.804 | 0.962 | 0.953 | Indicates a model with strong internal consistency and excellent predictive power. imist.ma |

Development and Validation of Predictive Models for Biological Activity

The ultimate goal of QSAR studies is to develop a statistically robust and validated model that can accurately predict the biological activity of newly designed compounds before they are synthesized. The development process involves several key steps:

Model Generation: A dataset of compounds with known activities is divided into a training set (to build the model) and a test set (to validate it). Various molecular descriptors are calculated, and statistical methods are used to generate a mathematical equation linking these descriptors to activity.

Internal Validation: The model's robustness is first checked using the training set. A key parameter is the leave-one-out cross-validation coefficient (q² or Q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model. imist.ma

External Validation: The model's true predictive power is assessed using the test set of compounds that were not used to build the model. The predictive correlation coefficient (R²pred) is calculated. An R²pred value greater than 0.6 suggests that the model has good predictive ability for new compounds. imist.ma

In a study on quinolinone-based compounds, a QSAR model was developed with strong statistical parameters (R² = 0.83). The model was validated and showed an excellent correlation between the experimentally observed and predicted activities for both the training and test sets. Such validated models are invaluable tools, allowing researchers to prioritize synthetic efforts on compounds that are predicted to have the highest biological activity, thereby accelerating the drug discovery process. uni-muenchen.de

Mechanistic Studies of Biological Activities of 6 Bromo 4 Phenoxyquinoline Derivatives

Anticancer Mechanisms and Cellular Targets

Derivatives of 6-bromo-4-phenoxyquinoline have emerged as a significant area of research in the development of novel anticancer agents. Their therapeutic potential stems from their ability to interact with and modulate various cellular pathways and targets that are crucial for cancer cell proliferation, survival, and metastasis. The core structure, a quinoline (B57606) ring substituted with a bromine atom at the 6-position and a phenoxy group at the 4-position, serves as a versatile scaffold for the design of potent and selective inhibitors of key oncogenic proteins.

Receptor Tyrosine Kinase (RTK) Inhibition

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating essential cellular processes such as growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common feature in many cancers, making them attractive targets for therapeutic intervention. Derivatives of this compound have demonstrated significant inhibitory activity against several important RTKs implicated in oncology.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often aberrantly activated in a wide range of human cancers, promoting tumor growth, invasion, and metastasis. Consequently, c-Met has become a major focus for the development of targeted cancer therapies. researchgate.net Numerous studies have highlighted the potential of 4-phenoxyquinoline derivatives, including those with a 6-bromo substitution, as potent c-Met kinase inhibitors. researchgate.netdoi.orgjlu.edu.cnarabjchem.org

The inhibitory activity of these compounds is often evaluated through in vitro kinase assays and antiproliferative assays against cancer cell lines with high c-Met expression. For instance, a series of 6,7-disubstituted-4-phenoxyquinoline derivatives were synthesized and evaluated for their ability to inhibit c-Met kinase. One of the most active compounds demonstrated a half-maximal inhibitory concentration (IC50) of 2.36 nM against c-Met. doi.org Further studies on different series of 4-phenoxyquinoline derivatives have identified compounds with IC50 values against c-Met in the low nanomolar range, such as 14.50 nM and 15.68 nM for compounds designated as 6f and 6k respectively. jlu.edu.cn Another promising compound, a 4-phenoxyquinoline derivative containing a sulfonylurea moiety, exhibited an IC50 of 1.98 nM against c-Met. mdpi.com

The selectivity of these inhibitors is a critical aspect of their development, aiming to minimize off-target effects. The selectivity profile of these compounds is often assessed by testing their inhibitory activity against a panel of other kinases. For example, one potent c-Met inhibitor showed moderate to excellent selectivity against other kinases like Ron, VEGFR-2, FLT3, EGFR, and ALK. researchgate.net Another compound demonstrated high potency against c-Met while being significantly less potent against PDGFRα, PDGFRβ, VEGFR-2, and Flt-4, and showed negligible activity against EGFR. tandfonline.com

Table 1: c-Met Kinase Inhibitory Activity of Selected 4-Phenoxyquinoline Derivatives

| Compound ID | c-Met IC50 (nM) | Reference |

|---|---|---|

| Compound 56 | 2.36 | doi.org |

| Compound 6f | 14.50 | jlu.edu.cn |

| Compound 6k | 15.68 | jlu.edu.cn |

| Compound 10 | 1.98 | mdpi.com |

| Compound 51am | 2.54 | tandfonline.com |

In addition to their potent activity against c-Met, derivatives of this compound have been shown to inhibit other receptor tyrosine kinases that are also implicated in cancer progression. nih.gov This multi-targeted inhibition can be advantageous in overcoming resistance mechanisms and achieving broader anticancer activity.

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several 4-phenoxyquinoline derivatives have demonstrated inhibitory activity against VEGFR-2. For instance, compound 2, a potent Met kinase inhibitor, also inhibited VEGFR-2 with an IC50 of 27 nM. acs.org Another study reported a compound with an IC50 of 527 nM against VEGFR-2. tandfonline.com

Flt-3: Fms-like tyrosine kinase 3 (Flt-3) is frequently mutated in acute myeloid leukemia (AML) and is a key driver of leukemogenesis. Some 4-phenoxyquinoline derivatives have shown inhibitory effects on Flt-3. doi.orgekb.eg For example, a potent c-Met inhibitor also displayed an IC50 of 6.12 nM against Flt-3. tandfonline.com

PDGFR-β: Platelet-derived growth factor receptor beta (PDGFR-β) is involved in tumor growth, angiogenesis, and metastasis. Inhibition of PDGFR-β has been observed with certain 4-phenoxyquinoline derivatives. doi.orgekb.eg

c-Kit: The c-Kit receptor is another important target in various cancers, including gastrointestinal stromal tumors (GISTs). Some 4-phenoxyquinoline derivatives have demonstrated inhibitory activity against c-Kit. doi.orgtandfonline.comekb.eg A notable example is a compound with an IC50 of 4.94 nM against c-Kit. tandfonline.com

EGFR: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. While some 4-phenoxyquinoline derivatives show activity against EGFR, others exhibit high selectivity for c-Met over EGFR, which can be a desirable characteristic to avoid the skin toxicities associated with EGFR inhibitors. researchgate.netdoi.orgtandfonline.com

ALK: Anaplastic lymphoma kinase (ALK) is another important oncogenic driver in certain types of cancer, such as non-small cell lung cancer. Some 4-phenoxyquinoline derivatives have also been reported to inhibit ALK. researchgate.netdoi.org

Table 2: Inhibitory Activity of Selected 4-Phenoxyquinoline Derivatives against Various RTKs

| Compound ID | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 2 | VEGFR-2 | 27 | acs.org |

| Compound 51am | Flt-3 | 6.12 | tandfonline.com |

| Compound 51am | c-Kit | 4.94 | tandfonline.com |

| Compound 51am | VEGFR-2 | 527 | tandfonline.com |

c-Met Kinase Inhibition and Selectivity Profiles

Inhibition of Topoisomerase Enzymes

Topoisomerases are essential nuclear enzymes that resolve the topological problems of DNA during replication, transcription, and recombination. phcogrev.com Inhibition of these enzymes leads to DNA damage and ultimately cell death, making them effective targets for cancer chemotherapy. mdpi.commdpi.com Some quinoline derivatives have been shown to act as topoisomerase inhibitors. arabjchem.org For instance, a series of pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their topoisomerase inhibitory activity. One of the most effective compounds, 2E, demonstrated an 88.3% inhibition of topoisomerase IIα activity, which was comparable to the positive control, etoposide. mdpi.com While this study was not specific to this compound, it highlights the potential of the broader quinoline scaffold to target this important class of enzymes.

Dihydroorotate Dehydrogenase (DHODH) Kinase Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is crucial for the synthesis of DNA and RNA. guidetopharmacology.orghaematologica.orgnih.govmdpi.com Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for a constant supply of pyrimidines. mdpi.com Therefore, inhibiting DHODH represents a promising strategy for cancer therapy. haematologica.orgnih.gov Quinoline derivatives have been investigated as potential DHODH inhibitors. arabjchem.org Inhibition of DHODH leads to a depletion of the pyrimidine pool, causing cell cycle arrest, particularly in the S-phase, and inducing apoptosis. mdpi.comnih.gov This mechanism offers a targeted approach to selectively affect rapidly dividing cancer cells. guidetopharmacology.org

Modulation of Key Cellular Processes

Beyond direct enzyme inhibition, this compound derivatives can influence a variety of cellular processes that are fundamental to cancer progression. These compounds can induce apoptosis (programmed cell death), disrupt cell migration, and inhibit angiogenesis. arabjchem.org For example, a 4-phenoxyquinoline derivative, compound 6k, was shown to induce apoptosis in MKN45 and A549 cancer cells and inhibit their migration ability. jlu.edu.cn Another study on 6,7-disubstituted-4-phenoxyquinoline derivatives also reported their ability to inhibit cell migration. mdpi.com Furthermore, some 4-phenoxyquinoline derivatives have been found to disrupt the localization of Aurora kinase B, a key protein in cell division, leading to failed cytokinesis and cell death. nih.gov This modulation of critical cellular events underscores the multifaceted anticancer potential of this class of compounds.

Induction of Apoptosis

Derivatives of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. arabjchem.org This is a critical mechanism for their anticancer activity. Studies on related quinoline derivatives have shown that these compounds can trigger apoptosis through various cellular pathways. For instance, certain quinoline derivatives induce apoptosis by activating the p53 tumor suppressor protein. sci-hub.se Activation of p53 can lead to an increase in the pro-apoptotic protein Bax, which in turn initiates the cascade of events leading to cell death. sci-hub.se

Some 4-phenoxyquinoline derivatives have been shown to induce apoptosis in human cancer cell lines such as HepG2, A549, and MKN45. mdpi.comjlu.edu.cn The process is often characterized by morphological changes within the cells, which can be observed using staining techniques like acridine (B1665455) orange. mdpi.com Furthermore, the induction of apoptosis by these compounds can be linked to their ability to inhibit specific protein kinases, such as c-Met, which are crucial for cancer cell survival and proliferation. mdpi.comnih.gov The cleavage of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, is another hallmark of apoptosis that has been observed following treatment with certain quinoline derivatives, ultimately leading to cell death. doi.org

Inhibition of Cell Migration

The spread of cancer, or metastasis, is a major cause of mortality and involves the migration of cancer cells from the primary tumor to other parts of the body. Derivatives of this compound have been found to inhibit this critical process. arabjchem.org Research on 4-phenoxyquinoline derivatives has shown their potential to suppress the migration of cancer cells. jlu.edu.cn For example, a study on a specific 4-phenoxyquinoline derivative demonstrated its ability to inhibit the migration of MKN45 and A549 cancer cells. jlu.edu.cn The mechanism behind this inhibition is often tied to the compound's ability to interfere with signaling pathways that control cell movement and invasion. doi.org

Cell Cycle Modulation and Arrest

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell division, making the cell cycle a key target for anticancer therapies. Derivatives of this compound have been shown to modulate and arrest the cell cycle in cancer cells. arabjchem.org

Studies on related quinoline compounds have revealed that they can halt the cell cycle at specific phases. For instance, some 4-anilinoquinoline derivatives induce cell cycle arrest in the G2/M phase. doi.org This arrest prevents the cells from entering mitosis and dividing. Similarly, other quinoline derivatives have been found to cause cell cycle arrest in the G0/G1 phase in A549 lung cancer cells. frontiersin.org This modulation of the cell cycle is a key aspect of their antiproliferative activity. doi.org The ability of these compounds to interfere with the cell cycle further underscores their potential as anticancer agents. sci-hub.se

Antimicrobial Mechanisms

Antibacterial Activity Against Specific Pathogens (e.g., ESBL Producing Escherichia coli, MRSA)

Derivatives of this compound have demonstrated notable antibacterial activity against clinically significant pathogens, including extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov These bacteria are major public health concerns due to their resistance to multiple antibiotics.

A study investigating a series of 6-bromoquinolin-4-ol (B142416) derivatives found that they exhibited antibacterial activity against both ESBL-producing E. coli and MRSA. nih.govnih.gov The effectiveness of these compounds was evaluated using methods such as the agar (B569324) well diffusion assay, which measures the zone of inhibition of bacterial growth. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for these derivatives were also determined, providing further insight into their potency. nih.gov For example, one derivative showed an MIC of 0.78 mg/mL against an ESBL-producing E. coli strain. dovepress.com Another study on related compounds also demonstrated significant activity against MRSA. mdpi.com

Antifungal Activity (e.g., Candida albicans)

In addition to their antibacterial properties, derivatives of this compound have also shown promise as antifungal agents, particularly against Candida albicans. nih.govresearchgate.net C. albicans is a common opportunistic fungal pathogen in humans, capable of causing a range of infections.

Research has shown that certain quinoline derivatives can effectively inhibit the growth of C. albicans. researchgate.net Some of these compounds exhibit synergistic effects when combined with existing antifungal drugs like fluconazole, enhancing their efficacy against resistant strains. nih.govnih.gov Mechanistic studies suggest that these compounds can interfere with key fungal processes. For instance, some derivatives have been found to inhibit the formation of hyphae, which are crucial for the virulence of C. albicans. nih.gov Others may act by inducing the production of reactive oxygen species (ROS) within the fungal cells, leading to oxidative stress and cell death. mdpi.com

Molecular Interactions with Microbial Biomacromolecules (e.g., E. coli Curli Fiber Biogenesis Biofilm Receptor Protein)

The antimicrobial activity of this compound derivatives can be attributed to their specific interactions with essential microbial biomacromolecules. One such target is the E. coli curli fiber biogenesis biofilm receptor protein. nih.gov Curli are amyloid fibers produced by E. coli and other enteric bacteria that play a critical role in biofilm formation and adhesion to surfaces. nih.govbiorxiv.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.